Sarecycline Hydrochloride

Description

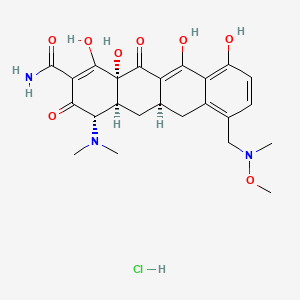

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H/t11-,13-,18-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPBDCKZLBSHOI-FIPJBXKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027925 | |

| Record name | Sarecycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035979-44-2 | |

| Record name | Sarecycline Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035979442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarecycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1035979-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARECYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36718856JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sarecycline hydrochloride discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Sarecycline Hydrochloride

Abstract

This compound is a novel, narrow-spectrum, third-generation tetracycline-class oral antibiotic. It was specifically designed for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, structure-activity relationship (SAR), and chemical synthesis of this compound. Detailed experimental protocols, quantitative data on its antimicrobial activity, and visualizations of its synthetic pathway and mechanism of action are presented for researchers, scientists, and drug development professionals.

Discovery and Development

Sarecycline was discovered by Paratek Pharmaceuticals and subsequently licensed to Warner Chilcott in July 2007.[2][3][4] The development and commercialization rights were later acquired by Allergan, and eventually by Almirall S.A. in 2018.[4][5][6] After successful phase II and phase III clinical trials demonstrating its efficacy in treating moderate to severe acne, sarecycline, under the brand name Seysara™, received its first global approval from the U.S. Food and Drug Administration (FDA) in October 2018.[1][6][7][8] It is indicated for use in patients aged 9 years and older.[1][7] In June 2020, the FDA approved an updated label for sarecycline, highlighting the low propensity of Cutibacterium acnes (formerly Propionibacterium acnes) to develop resistance to the drug.[9]

Mechanism of Action

Like other tetracycline antibiotics, sarecycline exerts its primary antibacterial effect by inhibiting protein synthesis.[10][11] This is achieved through the following key steps:

-

Binding to the 30S Ribosomal Subunit: Sarecycline binds to the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[10]

-

Blocking tRNA: This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex.[10][12]

-

Inhibition of Translation: By preventing the incorporation of new amino acids into the nascent peptide chain, protein elongation is halted, leading to a bacteriostatic effect.[11]

Sarecycline's unique, long C7 moiety provides an enhanced mechanism of action compared to older tetracyclines. This side chain extends into the ribosomal mRNA channel, creating an additional interaction that tethers the mRNA to the ribosome.[1][10] This further stabilizes the drug-ribosome complex, leading to more potent inhibition of translation.[12]

Beyond its antibacterial properties, sarecycline also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), which are involved in the inflammatory cascade of acne.[11]

Caption: Mechanism of action of sarecycline on the bacterial ribosome.

Structure-Activity Relationship (SAR)

The chemical structure of sarecycline is fundamental to its unique pharmacological profile. As a tetracycline derivative, it possesses the characteristic four-ring naphthacene carboxamide core. However, the key modification is at the C7 position of the D-ring.[10]

-

C7 Moiety: Sarecycline features a [(methoxy(methyl)amino)methyl] group at the C7 position. This bulky and elongated side chain is crucial for its narrow-spectrum activity and enhanced potency against specific bacteria like C. acnes.[1][10] This moiety extends into the bacterial mRNA channel, a region not typically occupied by older tetracyclines, providing an additional anchor point that enhances ribosome binding and interferes with mRNA movement.[10]

-

Narrow Spectrum: This specific interaction is thought to be less effective against the ribosomes of many Gram-negative bacteria, which commonly populate the gut microbiome. This structural feature is responsible for sarecycline's narrower spectrum of activity compared to broad-spectrum agents like doxycycline and minocycline, potentially reducing off-target effects on intestinal flora.[2][10]

-

Resistance Evasion: The unique C7 modification may also help sarecycline overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[10][13]

Synthesis of this compound

The synthesis of this compound is accomplished via a multi-step process starting from sancycline, a commercially available first-generation tetracycline.[5][14] The key transformations involve the introduction of the functional group at the C7 position.

Caption: Synthetic pathway of this compound from sancycline.

Experimental Protocols

The following protocols are synthesized from published patent literature.[5][14][15]

Step 1: Synthesis of 7-Iodosancycline

-

Sancycline is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

N-Iodosuccinimide is added to the solution to initiate the iodination reaction at the C7 position.

-

The reaction is stirred at a controlled temperature until completion, monitored by a technique like HPLC.

-

Upon completion, the product, 7-iodosancycline, is crystallized, filtered, and washed to yield the purified intermediate.

Step 2: Synthesis of 7-Formylsancycline

-

7-Iodosancycline is subjected to a palladium-catalyzed carbonylation reaction.

-

The reaction mixture includes palladium acetate (Pd(OAc)₂), a ligand such as Xantphos, and is carried out under a carbon monoxide (CO) atmosphere.

-

A reducing agent, triethylsilane (Et₃SiH), is used to reduce the resulting acylpalladium intermediate to the corresponding aldehyde.

-

The reaction is worked up, and the product may be treated with trifluoroacetic acid to yield 7-formylsancycline trifluoroacetate salt, which is purified via chromatography.

Step 3: Synthesis of Sarecycline (Reductive Amination)

-

7-Formylsancycline is condensed with N,O-dimethylhydroxylamine hydrochloride in a suitable solvent.

-

A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is added to the mixture to reduce the intermediate imine to the final amine.

-

The reaction proceeds to form the sarecycline free base.

Step 4: Formation and Crystallization of this compound

-

The crude sarecycline free base is purified, for instance, by preparative column chromatography.

-

The purified fractions are combined, and the pH is adjusted to neutral (7.0-7.5) with ammonium hydroxide.

-

The aqueous solution is extracted with dichloromethane.

-

The combined organic layers are concentrated, and the residue is suspended in ethanol and water.

-

The pH is carefully adjusted to 1.3-1.6 using hydrochloric acid (e.g., 1.25M HCl in methanol).

-

The solution is concentrated under reduced pressure and seeded with this compound crystals.

-

The mixture is stirred at a low temperature (<5°C) for 2-18 hours to facilitate crystallization.

-

The resulting crystals are filtered, washed with cold ethanol, and dried under reduced pressure to yield crystalline this compound with high purity (>90%).[15]

Antimicrobial Spectrum and Activity

Sarecycline is distinguished by its narrow spectrum of activity, which is targeted against clinically relevant Gram-positive bacteria implicated in acne while showing reduced activity against Gram-negative bacteria found in the human gastrointestinal tract.[10]

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of sarecycline compared to other tetracyclines against various bacterial isolates.

Table 1: Activity Against Gram-Positive Bacteria [13]

| Organism (n isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Cutibacterium acnes | Sarecycline | 0.25 | 0.5 | 0.12 - 1 |

| Doxycycline | 0.25 | 0.5 | 0.06 - 1 | |

| Minocycline | 0.12 | 0.25 | ≤0.06 - 0.5 | |

| S. aureus (MSSA) | Sarecycline | 0.25 | 0.5 | 0.12 - 64 |

| Doxycycline | 0.25 | 0.5 | 0.12 - 128 | |

| Minocycline | 0.25 | 0.5 | 0.12 - 64 | |

| S. aureus (MRSA) | Sarecycline | 0.25 | 0.5 | 0.12 - 64 |

| Doxycycline | 0.25 | 1 | 0.12 - 128 | |

| Minocycline | 0.25 | 0.5 | 0.12 - 64 |

Table 2: Activity Against Gram-Negative Enteric Bacteria [10][13]

| Organism (n isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | Sarecycline | 16 | >64 | 2 - >64 |

| Doxycycline | 2 | 16 | 0.25 - >32 | |

| Minocycline | 2 | 8 | 0.5 - >32 | |

| Enterobacter cloacae | Sarecycline | 32 | >64 | 8 - >64 |

| Doxycycline | 8 | 32 | 2 - >32 | |

| Minocycline | 4 | 16 | 1 - >32 |

Propensity for Resistance

Studies have shown that C. acnes has a low propensity for developing resistance to sarecycline. The spontaneous mutation frequency was found to be 10⁻⁹ to 10⁻¹⁰ at 4-8 times the MIC, a rate comparable to that of vancomycin.[12][13] This suggests a lower risk of resistance emergence during treatment compared to some other antibiotics.

Conclusion

This compound represents a significant advancement in the treatment of acne vulgaris. Its discovery and development were driven by the need for a targeted antibiotic with a favorable safety profile. The unique C7 moiety in its structure is key to its narrow-spectrum activity, potent inhibition of bacterial protein synthesis, and low potential for resistance development. The multi-step chemical synthesis, starting from sancycline, allows for the production of this novel molecule. For drug development professionals and researchers, sarecycline serves as an excellent case study in the rational design of antibiotics to meet specific clinical needs while addressing broader concerns of antimicrobial stewardship.

References

- 1. Sarecycline - Wikipedia [en.wikipedia.org]

- 2. Sarecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Synthetic method and Drug interaction of Sarecycline_Chemicalbook [chemicalbook.com]

- 6. Sarecycline: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. FDA approval for Sarecycline to treat moderate to severe acne [khromdermatology.com]

- 9. dermatologytimes.com [dermatologytimes.com]

- 10. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. skintherapyletter.com [skintherapyletter.com]

- 13. Sarecycline: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2019192614A1 - Process for making this compound - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

Sarecycline Hydrochloride: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarecycline is a novel, narrow-spectrum tetracycline-class antibiotic specifically designed for the treatment of acne vulgaris.[1] This technical guide provides an in-depth analysis of the antibacterial spectrum of sarecycline hydrochloride, its mechanism of action, and its activity against a range of clinically relevant bacteria. Quantitative data on its in vitro activity are presented, along with detailed experimental protocols for susceptibility testing. The guide also visualizes key pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action

Sarecycline, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[2] It binds to the 30S subunit of the bacterial ribosome, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[2]

A key structural feature of sarecycline is its long C7 moiety, which is not present in other tetracyclines.[1][3] This modification allows for a direct interaction with the bacterial messenger RNA (mRNA) channel.[1][3] This unique interaction is believed to further stabilize the drug on the ribosome, enhancing its inhibitory activity.[3] Recent cryogenic electron microscopy studies have revealed that sarecycline may inhibit two active sites on the Cutibacterium acnes 70S ribosome: the canonical decoding center and a second site at the nascent peptide exit tunnel, a mechanism reminiscent of macrolide antibiotics.[4] This dual-site inhibition may contribute to its potent activity against C. acnes.[4]

Beyond its direct antibacterial effects, sarecycline also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

In Vitro Antibacterial Spectrum

Sarecycline is characterized as a narrow-spectrum antibiotic.[5][6] It demonstrates potent activity against clinically relevant Gram-positive bacteria, particularly Cutibacterium acnes, while having significantly less activity against many Gram-negative and anaerobic organisms commonly found in the human gastrointestinal tract.[1][5]

Gram-Positive Bacteria

Sarecycline is highly active against C. acnes, the primary bacterium implicated in the pathogenesis of acne vulgaris.[4][6] Its activity is comparable to other tetracyclines used for acne treatment.[7][8] It is also effective against various staphylococcal and streptococcal species, including methicillin-resistant Staphylococcus aureus (MRSA).[5][9]

Table 1: In Vitro Activity of Sarecycline and Comparators Against Gram-Positive Isolates

| Bacterial Species | No. of Isolates | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Cutibacterium acnes | 55 | Sarecycline | 0.5 | 4 | 0.5 - 16 | [5] |

| Doxycycline | 0.5 | 4 | - | [7] | ||

| Minocycline | 0.25 | 2 | - | [7] | ||

| Tetracycline | 1 | 4 | - | [7] | ||

| Staphylococcus aureus (MSSA) | - | Sarecycline | - | 0.5 | - | [5][9] |

| Staphylococcus aureus (MRSA) | - | Sarecycline | - | 0.5 | - | [5][9] |

| Staphylococcus epidermidis (MSSE) | - | Sarecycline | - | 2 | - | [5] |

| Staphylococcus epidermidis (MRSE) | - | Sarecycline | - | 2 | - | [5] |

| Staphylococcus haemolyticus | - | Sarecycline | - | 2 | - | [5] |

| Doxycycline | - | 16 | - | [5] | ||

| Tetracycline | - | >32 | - | [5] | ||

| Streptococcus pyogenes | - | Sarecycline | - | 8 | - | [5] |

| Streptococcus agalactiae | - | Sarecycline | - | 16 | - | [5] |

| Enterococcus faecalis (VSE) | - | Sarecycline | 32 | - | - | [5] |

| Doxycycline | 8 | - | - | [5] |

| | | Minocycline | 8 | - | - |[5] |

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates. MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; MSSE: Methicillin-susceptible S. epidermidis; MRSE: Methicillin-resistant S. epidermidis; VSE: Vancomycin-susceptible E. faecalis.

Gram-Negative Bacteria

A defining characteristic of sarecycline's narrow spectrum is its reduced activity against aerobic Gram-negative bacilli, particularly those comprising the normal human intestinal microbiome.[5][10] Studies show it is 16- to 32-fold less active against these organisms compared to broad-spectrum tetracyclines like minocycline and doxycycline.[5][11] This reduced activity is thought to contribute to a lower risk of disrupting the gut flora.[12][13]

Table 2: In Vitro Activity of Sarecycline and Comparators Against Gram-Negative Isolates

| Bacterial Species | No. of Isolates | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | 33 | Sarecycline | 16 | >64 | [5][7] |

| Doxycycline | 2 | 16 | [14] | ||

| Minocycline | 1 | 8 | [14] | ||

| Tetracycline | 2 | 16 | [14] | ||

| Enterobacter cloacae | - | Sarecycline | 32 | >64 | [5] |

| Comparators* | 1-2 | - | [5] | ||

| Klebsiella pneumoniae | - | Sarecycline | >64 | >64 | [5] |

| Proteus mirabilis | - | Sarecycline | - | >64 | [5][9] |

| Salmonella spp. | - | Sarecycline | 16 | >64 | [5] |

| | | Comparators* | 2 | - |[5] |

*Comparators include tetracycline, doxycycline, and minocycline.

Anaerobic Bacteria

Sarecycline is also 4- to 8-fold less active than doxycycline against representative anaerobic bacteria that are part of the normal human intestinal microbiome.[5][15] This further supports its designation as a narrow-spectrum agent with potentially less impact on gut dysbiosis.[7][13]

Table 3: In Vitro Activity of Sarecycline Against Representative Gut Anaerobes

| Bacterial Species | Agent | Activity Comparison | Reference |

|---|---|---|---|

| Bifidobacterium bifidum | Sarecycline | 4- to 8-fold less active than doxycycline | [7] |

| Clostridium difficile | Sarecycline | 4- to 8-fold less active than doxycycline | [7] |

| Lactobacillus acidophilus | Sarecycline | 4- to 8-fold less active than doxycycline | [7] |

| Bacteroides vulgatus | Sarecycline | Higher MIC (less active) than minocycline |[14] |

Activity Against Resistant Strains and Resistance Potential

Bacteria typically develop resistance to tetracyclines via two primary mechanisms: the acquisition of efflux pumps (e.g., tet(K)) that remove the drug from the cell, and ribosomal protection proteins (e.g., tet(M)) that dislodge the drug from the ribosome.[3][7] Sarecycline has demonstrated activity against strains possessing these resistance mechanisms. It is more active than tetracycline against strains with tet(K) and tet(M) genes.[5][10] The unique C7 extension of sarecycline is thought to sterically hinder the action of the Tet(M) ribosomal protection protein.[7]

Furthermore, C. acnes has shown a low propensity for developing resistance to sarecycline, with a spontaneous mutation frequency of 10⁻¹⁰ at 4-8 times the MIC, a rate similar to that observed for minocycline.[3][5]

Experimental Methodologies: Antimicrobial Susceptibility Testing

The in vitro activity of sarecycline is determined using standardized antimicrobial susceptibility testing (AST) methods, primarily broth microdilution, as established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a saline or broth medium, adjusted to a 0.5 McFarland turbidity standard.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth across the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for 16-24 hours. For anaerobic organisms like C. acnes, incubation occurs in an anaerobic environment.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion

This compound possesses a unique, narrow antibacterial spectrum. It demonstrates potent activity against key Gram-positive pathogens involved in acne, such as Cutibacterium acnes and Staphylococcus aureus, while exhibiting markedly reduced activity against common Gram-negative and anaerobic bacteria of the gut microbiome.[5][6][11] This targeted profile, combined with its novel interactions with the bacterial ribosome and activity against some tetracycline-resistant strains, positions sarecycline as a differentiated therapeutic agent.[4][5] Its low propensity to induce resistance in C. acnes further underscores its potential utility in long-term acne management.[3] For drug development professionals, the targeted nature of sarecycline offers a compelling case study in designing antibiotics to minimize off-target effects and potential dysbiosis.

References

- 1. Sarecycline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. skintherapyletter.com [skintherapyletter.com]

- 4. Sarecycline inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiological Profile of Sarecycline, a Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcadonline.com [jcadonline.com]

- 7. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARECYCLINE AND THE NARROW-SPECTRUM TETRACYCLINE CONCEPT: Currently Available Data and Potential Clinical Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sarecycline: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mdpi.com [mdpi.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Sarecycline Demonstrated Reduced Activity Compared to Minocycline against Microbial Species Representing Human Gastrointestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

A Deep Dive into the Anti-Inflammatory Properties of Sarecycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline hydrochloride, a novel, narrow-spectrum, third-generation tetracycline-class antibiotic, has emerged as a significant therapeutic agent in dermatology, primarily for the treatment of moderate-to-severe acne vulgaris. Beyond its well-established antibacterial activity against Cutibacterium acnes, sarecycline exhibits potent anti-inflammatory properties that contribute significantly to its clinical efficacy. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anti-Inflammatory Mechanisms of Action

Sarecycline's anti-inflammatory effects are multifaceted, extending beyond its antimicrobial action. The primary mechanisms include the suppression of pro-inflammatory mediators, inhibition of destructive enzymes, and modulation of inflammatory cell activity.

Inhibition of Pro-Inflammatory Cytokines

Sarecycline has been shown to modulate the host immune response by inhibiting the production of key pro-inflammatory cytokines implicated in the inflammatory cascade of acne and other inflammatory skin conditions. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[1]. While specific IC50 values for sarecycline are not extensively published, the general mechanism for tetracyclines involves the downregulation of gene expression of these inflammatory mediators[2].

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracycline-class antibiotics, including sarecycline, are known inhibitors of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components like collagen[3]. This inhibition is crucial in preventing the tissue destruction associated with inflammatory processes. The proposed mechanism involves the chelation of zinc and calcium ions essential for MMP activity[4]. While a specific inhibitory profile for sarecycline against various MMPs is still under investigation, its action is consistent with other tetracyclines that inhibit collagenases and gelatinases[3].

Modulation of Neutrophil Function

Neutrophils play a central role in the acute inflammatory response. Sarecycline, in line with other tetracyclines, is known to affect neutrophil function by inhibiting their migration (chemotaxis) to sites of inflammation and reducing their oxidative burst, a process that generates reactive oxygen species (ROS) and can contribute to tissue damage[3][5].

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of sarecycline has been quantified in various preclinical and clinical studies, allowing for a comparative assessment of its potency.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of compounds. In this model, sarecycline demonstrated comparable efficacy to other widely used tetracyclines.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model [3]

| Compound | Dose (mg/kg) | Mean Percent Reduction in Inflammation |

| Sarecycline | 75 | 55.7% |

| 100 | 53.1% | |

| Doxycycline | 75 | 67.6% |

| 100 | 36.0% | |

| Minocycline | 75 | 53.9% |

| 100 | 20.5% |

Clinical Efficacy in Inflammatory Lesion Reduction

Phase 2 and 3 clinical trials have provided robust quantitative data on the efficacy of sarecycline in reducing inflammatory lesions in patients with moderate-to-severe acne vulgaris.

Table 2: Clinical Efficacy of Sarecycline in Reducing Inflammatory Acne Lesions [2]

| Study Phase | Sarecycline Dose | Duration | Mean Percent Reduction from Baseline | Placebo Percent Reduction |

| Phase 2 | 1.5 mg/kg | 12 weeks | 52.7% | 38.3% |

| Phase 2 | 3.0 mg/kg | 12 weeks | 51.8% | 38.3% |

| Phase 3 (Pooled) | 1.5 mg/kg/day | 12 weeks | ~51% | ~35% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory properties of sarecycline.

Carrageenan-Induced Rat Paw Edema

This in vivo model assesses the acute anti-inflammatory activity of a test compound.

-

Animals: Male Sprague Dawley rats are typically used.

-

Procedure:

-

Animals are fasted overnight prior to the experiment.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound (sarecycline, doxycycline, or minocycline) or vehicle (control) is administered intraperitoneally.

-

After a set pre-treatment time (e.g., 30 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytokine Inhibition Assay (General Protocol for Macrophages)

This assay quantifies the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.

-

Cell Line: Murine macrophage-like cell line, RAW 264.7, is commonly used.

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of sarecycline or vehicle for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is calculated.

Gelatin Zymography for MMP Inhibition

This technique is used to detect and quantify the activity of gelatinases, such as MMP-2 and MMP-9.

-

Principle: Samples containing MMPs are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to digest the gelatin. The gel is then stained, and areas of MMP activity appear as clear bands against a stained background.

-

Procedure:

-

Prepare cell lysates or culture supernatants containing MMPs.

-

Mix samples with a non-reducing sample buffer.

-

Load samples onto a polyacrylamide gel co-polymerized with gelatin.

-

Perform electrophoresis under non-reducing conditions.

-

Wash the gel to remove SDS and renature the enzymes.

-

Incubate the gel in a developing buffer at 37°C to allow for gelatin digestion.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

-

Data Analysis: The intensity of the clear bands is quantified using densitometry to determine the level of MMP activity. The inhibitory effect of a compound like sarecycline can be assessed by adding it to the developing buffer.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation and the methods to study them can aid in understanding sarecycline's mechanism of action.

Conclusion

This compound's anti-inflammatory properties are a cornerstone of its therapeutic efficacy in inflammatory skin diseases. Its ability to inhibit pro-inflammatory cytokines and matrix metalloproteinases, coupled with its modulation of neutrophil activity, provides a multi-pronged approach to dampening the inflammatory cascade. The quantitative data from both preclinical and clinical studies underscore its potency, which is comparable to other established tetracyclines. The detailed experimental protocols provided herein offer a framework for further research into the nuanced anti-inflammatory mechanisms of this novel therapeutic agent. The continued investigation into its specific interactions with inflammatory signaling pathways will undoubtedly further elucidate its role in dermatology and potentially other inflammatory conditions.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Sarecycline: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of antibiotics on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Sarecycline Hydrochloride in Animal Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarecycline hydrochloride is a novel, narrow-spectrum tetracycline-class antibiotic approved for the treatment of moderate to severe acne vulgaris.[1][2] Its targeted activity against clinically relevant Gram-positive bacteria, such as Cutibacterium acnes, and reduced activity against Gram-negative bacteria found in the normal human gut microbiome, position it as a potentially well-tolerated therapeutic agent.[1][2] Understanding the pharmacokinetic profile of sarecycline in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, with a focus on quantitative data and detailed experimental methodologies.

I. Pharmacokinetic Parameters in Rats

The rat is a primary model for evaluating the pharmacokinetics of new chemical entities. Studies in Sprague-Dawley (SD) rats have provided detailed insights into the oral and intravenous pharmacokinetic profile of sarecycline.

Data Presentation: Pharmacokinetic Parameters of Sarecycline in Rats

The following tables summarize the key pharmacokinetic parameters of sarecycline following single intravenous and oral administrations to male SD rats.

Table 1: Pharmacokinetic Parameters of Sarecycline in Male Sprague-Dawley Rats After a Single Intravenous Dose (5 mg/kg). [3]

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 673.13 ± 157.79 |

| Tmax (h) | 0.08 |

| AUC(0-t) (ng·h/mL) | 1382.59 ± 194.23 |

| AUC(0-∞) (ng·h/mL) | 1412.32 ± 204.11 |

| t1/2 (h) | 3.59 ± 0.64 |

| CL (L/h/kg) | 3.58 ± 0.52 |

| Vz (L/kg) | 18.23 ± 2.01 |

Table 2: Pharmacokinetic Parameters of Sarecycline in Male Sprague-Dawley Rats After a Single Oral Dose (10 mg/kg). [3]

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 615.1 ± 103.69 |

| Tmax (h) | 3.0 |

| AUC(0-t) (ng·h/mL) | 2043.48 ± 365.14 |

| AUC(0-∞) (ng·h/mL) | 2103.54 ± 398.27 |

| t1/2 (h) | 3.89 ± 0.78 |

| Absolute Bioavailability (Fabs) (%) | 72.38 |

II. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the experimental protocols used to generate the pharmacokinetic data presented above.

A. Animal Model and Dosing

-

Animal Species: Male Sprague-Dawley (SD) rats.[3]

-

Weight: 220 ± 20 g.[3]

-

Housing: Animals were housed under standard laboratory conditions.

-

Fasting: A 12-hour fast was implemented before drug administration, with free access to water.[3]

-

Intravenous Administration: A single dose of sarecycline (5 mg/kg) dissolved in a suitable vehicle was administered.[3]

-

Oral Administration: A single dose of sarecycline (10 mg/kg), dissolved in a CMC-Na solution, was administered.[3]

B. Blood Sampling

-

Sampling Site: Blood samples (approximately 0.3 mL) were collected from the tail vein.[3]

-

Anticoagulant: Heparin was used to prevent blood clotting.[3]

-

Sampling Time Points (Oral): 0.0833, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]

-

Plasma Preparation: Blood samples were centrifuged to separate the plasma, which was then stored at -20°C until analysis.

C. Bioanalytical Method: UPLC-MS/MS

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of sarecycline in rat plasma.[3][4][5][6]

-

Chromatographic Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm).[3][4][5][6]

-

Mobile Phase: A gradient elution with methanol and 0.1% formic acid in water.[3][4][5][6]

-

Detection: Electrospray ionization in positive multiple reaction monitoring (MRM) mode.[3][4][5][6]

-

Monitored Transitions:

-

Linearity: The calibration curve was linear over the concentration range of 1–1,000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL.[3][4][5][6]

-

Recovery: The mean recovery of sarecycline from rat plasma was between 82.46% and 95.85%.[3][4][5][6]

D. Pharmacokinetic Analysis

The plasma concentration-time data were analyzed using a non-compartmental model to determine the key pharmacokinetic parameters.[3]

III. Distribution

-

Protein Binding: In vitro protein binding of sarecycline in rat plasma ranged from 61.4% to 64.6%.[7] For comparison, in human plasma, the binding was between 62.5% and 74.7%.[7][8]

-

Tissue Distribution: Following a single oral dose of radiolabeled sarecycline to rats, the highest concentrations of radioactivity were observed in the gastrointestinal tract and bone.[7] Notable concentrations were also found in the periodontal membrane and thyroid gland at 168 hours post-dose.[7] This is consistent with the known affinity of tetracyclines for calcium-rich tissues.

IV. Metabolism

Metabolism of sarecycline appears to be limited.

-

In Vitro Studies: In vitro studies using human liver microsomes showed that the metabolism of sarecycline by enzymes is minimal (<15%).[8][9][10] Minor metabolites were formed through non-enzymatic epimerization, O-/N-demethylation, hydroxylation, and desaturation.[8][9][10] R-sarecycline, a product of non-enzymic epimerization, was the most abundant circulating metabolite in human plasma, though its peak concentration was only about 3% of the parent drug.[7]

V. Excretion

-

Rat: In a study with radiolabeled sarecycline in rats, the primary route of elimination was feces.[11]

-

Monkey: Following a single oral dose of 20 mg/kg of 14C-labelled sarecycline to cynomolgus monkeys, 92.8% of the administered radioactivity was recovered, with 79.8% in the feces and 7.59% in the urine.[7]

-

Human (for comparison): After a single 100 mg oral dose of radiolabeled sarecycline in humans, 42.6% of the dose was recovered in the feces (14.9% as unchanged drug) and 44.1% in the urine (24.7% as unchanged drug).[8][9]

VI. Experimental Workflows and Signaling Pathways

A. Experimental Workflow for Rat Pharmacokinetic Study

Caption: Workflow for the pharmacokinetic study of sarecycline in rats.

B. Mechanism of Action of Sarecycline

Sarecycline, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is not a host signaling pathway but a direct interaction with the bacterial ribosome.

Caption: Mechanism of action of sarecycline via inhibition of bacterial protein synthesis.

Conclusion

The pharmacokinetic profile of this compound in animal models, particularly in rats, demonstrates good oral bioavailability and a distribution pattern characteristic of the tetracycline class. The metabolism is minimal, and excretion occurs through both renal and fecal routes. The detailed experimental protocols provided herein offer a foundation for further nonclinical and clinical research. This in-depth guide serves as a valuable resource for scientists and researchers in the field of drug development, facilitating a deeper understanding of the preclinical characteristics of sarecycline.

References

- 1. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Item - Determination of sarecycline by UPLC-MS/MS and its application to pharmacokinetic study in rats - Deakin University - Figshare [dro.deakin.edu.au]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Sarecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cidara.com [cidara.com]

Sarecycline Hydrochloride: A Technical Guide for Researchers in Cutibacterium acnes Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline hydrochloride, a novel, narrow-spectrum, third-generation tetracycline-class antibiotic, has emerged as a significant therapeutic agent in the management of moderate-to-severe acne vulgaris. Its targeted activity against Cutibacterium acnes (C. acnes), a key bacterium implicated in the pathophysiology of acne, coupled with a favorable safety profile, distinguishes it from broader-spectrum tetracyclines.[1][2][3] This technical guide provides an in-depth overview of this compound for researchers, consolidating key data, experimental methodologies, and an exploration of its molecular interactions, with a focus on its relevance to C. acnes research.

Mechanism of Action

Sarecycline exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[4] This mechanism is characteristic of the tetracycline class of antibiotics.

Inhibition of Bacterial Ribosomes

Sarecycline binds to the 30S ribosomal subunit of bacteria, which prevents the binding of aminoacyl-tRNA to the A-site of the ribosome. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[4] Recent structural studies have revealed that sarecycline may have a two-site binding mechanism in the C. acnes 70S ribosome, with a canonical binding site on the 30S subunit and a second site in the nascent peptide exit tunnel of the 50S subunit.[5][6] This dual interaction could contribute to its potent activity against C. acnes.

Anti-inflammatory Properties

Beyond its antimicrobial activity, sarecycline exhibits anti-inflammatory effects, a property shared with other tetracyclines.[1][2] While the precise mechanisms are still under investigation, it is known that tetracyclines can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] This modulation of the host's inflammatory response is crucial in the context of acne, where C. acnes can trigger a significant inflammatory cascade in the skin.

Data Presentation

In Vitro Antimicrobial Activity

Sarecycline demonstrates potent and targeted activity against Gram-positive bacteria, including various strains of C. acnes.[1][2] Its narrow spectrum is characterized by reduced activity against many Gram-negative enteric bacteria, which may contribute to a more favorable gastrointestinal side-effect profile compared to broader-spectrum tetracyclines.[3]

| Table 1: Minimum Inhibitory Concentration (MIC) of Sarecycline and Comparators against Cutibacterium acnes | ||||

| Organism | Sarecycline | Minocycline | Doxycycline | Tetracycline |

| Cutibacterium acnes (clinical isolates) | MIC₅₀: 0.5 µg/mL | MIC₅₀: 0.25 µg/mL | MIC₅₀: 0.5 µg/mL | MIC₅₀: 1 µg/mL |

| Reference | [1] | [1] | [1] | [1] |

| Table 2: Comparative In Vitro Activity of Sarecycline against Various Bacterial Species | ||

| Bacterial Species | Sarecycline MIC₅₀ (µg/mL) | Comparator (Doxycycline/Minocycline) MIC₅₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 | 0.25 / 0.12 |

| Staphylococcus aureus (MRSA) | 0.5 | 1 / 0.5 |

| Escherichia coli | 16 | 2 / 1 |

| Reference | [1] | [1] |

Clinical Efficacy in Acne Vulgaris

Pivotal Phase 3 clinical trials have demonstrated the efficacy and safety of sarecycline for the treatment of moderate-to-severe inflammatory acne.

| Table 3: Summary of Key Efficacy Outcomes from Phase 3 Clinical Trials of Sarecycline (1.5 mg/kg/day) at Week 12 | ||

| Efficacy Endpoint | Sarecycline Group | Placebo Group |

| Investigator's Global Assessment (IGA) Success (≥2-grade improvement and score of 0 or 1) | ||

| Study 1 | 21.9% | 10.5% |

| Study 2 | 22.6% | 15.3% |

| Mean Percent Reduction in Inflammatory Lesions | ||

| Study 1 | -51.8% | -35.1% |

| Study 2 | -49.9% | -35.4% |

| Mean Percent Reduction in Non-inflammatory Lesions | ||

| Study 1 | -38.7% | -27.9% |

| Study 2 | -35.9% | -25.8% |

| Reference | [7] | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of sarecycline against C. acnes is typically determined using the agar dilution or broth microdilution method according to the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method (General Protocol):

-

Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing twofold serial dilutions of this compound.

-

Inoculum Preparation: Culture C. acnes strains anaerobically on appropriate agar plates. Prepare a bacterial suspension in a suitable broth (e.g., Thioglycollate broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the sarecycline-containing and control (drug-free) agar plates.

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of sarecycline that completely inhibits the visible growth of the bacteria.

E-test Method (Alternative Protocol):

-

Inoculum Preparation: Prepare a standardized inoculum of C. acnes as described above.

-

Plate Inoculation: Evenly streak the bacterial suspension onto the surface of an appropriate agar plate.

-

E-test Strip Application: Aseptically apply an E-test strip, which contains a predefined gradient of the antibiotic, to the agar surface.

-

Incubation: Incubate the plate anaerobically at 37°C for 48-72 hours.

-

MIC Reading: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

In Vitro Anti-inflammatory Assay (General Protocol)

This protocol describes a general method to assess the anti-inflammatory effects of sarecycline on human keratinocytes stimulated with C. acnes.

-

Cell Culture: Culture human epidermal keratinocytes (e.g., HaCaT cells) in appropriate media until they reach a suitable confluency.

-

C. acnes Preparation: Culture C. acnes anaerobically and prepare a heat-killed or live bacterial suspension.

-

Cell Treatment: Pre-treat the keratinocytes with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the sarecycline-treated and untreated keratinocytes with the C. acnes suspension.

-

Cytokine Analysis: After an incubation period (e.g., 24 hours), collect the cell culture supernatants. Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Gene Expression Analysis (Optional): Lyse the cells to extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the mRNA expression levels of inflammatory genes.

Signaling Pathways and Visualizations

C. acnes is known to activate inflammatory signaling pathways in host cells, such as keratinocytes and sebocytes, primarily through Toll-like receptors (TLRs), leading to the activation of downstream pathways like NF-κB and potentially influencing the mTOR pathway. While direct studies on sarecycline's specific effects on these pathways in the context of C. acnes are limited, the known anti-inflammatory properties of tetracyclines suggest a modulatory role.

Caption: C. acnes-induced NF-κB inflammatory pathway and potential inhibition by sarecycline.

The diagram above illustrates the activation of the NF-κB signaling pathway in a host keratinocyte upon interaction with C. acnes. Pathogen-associated molecular patterns (PAMPs) from C. acnes are recognized by TLR2, initiating a cascade that leads to the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory cytokines. Based on the known anti-inflammatory properties of the tetracycline class, sarecycline is hypothesized to interfere with this pathway, potentially by inhibiting the IKK complex or the nuclear translocation of NF-κB.

Caption: Sarecycline's inhibition of protein synthesis in C. acnes.

This diagram outlines the primary mechanism of action of sarecycline. It binds to the A-site on the 30S subunit of the C. acnes ribosome, which physically blocks the incoming aminoacyl-tRNA from binding. This interruption of the translation process leads to the cessation of protein synthesis and a bacteriostatic effect on the bacterium.

Conclusion

This compound represents a significant advancement in the targeted antibiotic therapy of acne vulgaris. Its narrow spectrum of activity, potent efficacy against C. acnes, and anti-inflammatory properties make it a valuable tool for both clinical management and dermatological research. This guide provides a foundational understanding of sarecycline's core attributes for scientists and drug development professionals. Further research into its precise anti-inflammatory mechanisms, particularly its interaction with key signaling pathways like mTOR and NF-κB in the context of C. acnes-induced inflammation, will be crucial in fully elucidating its therapeutic benefits and exploring its potential in other inflammatory skin conditions.

References

- 1. Cutibacterium acnes is Isolated from Air Swabs: Time to Doubt the Value of Traditional Cultures in Shoulder Surgery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sarecycline: a narrow spectrum tetracycline for the treatment of moderate-to-severe acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Particulate matter increases Cutibacterium acnes-induced inflammation in human epidermal keratinocytes via the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Development of Sarecycline Hydrochloride: A Technical Review

Sarecycline hydrochloride, marketed as Seysara®, is a novel, narrow-spectrum, third-generation tetracycline-class antibiotic. It received its first global approval from the U.S. Food and Drug Administration (FDA) in October 2018 for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris in patients aged nine years and older.[1][2][3] Developed to target Cutibacterium acnes (C. acnes), the primary bacterium implicated in acne pathogenesis, sarecycline was designed to have a focused spectrum of activity, potentially reducing the risk of antibiotic resistance and disruption of the gut microbiome compared to broader-spectrum tetracyclines.[4][5][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from sancycline, a commercially available tetracycline.[4][7] The process involves key chemical transformations to introduce the unique C7 moiety that characterizes sarecycline and contributes to its specific antibacterial properties.[4][8][9]

Experimental Protocol: Synthesis from Sancycline

A reported synthetic route for this compound involves the following key steps[4][7]:

-

Iodination of Sancycline: Sancycline is first treated with N-iodosuccinimide to produce 7-iodosancycline. The product is then purified, for example, by HPLC.[4]

-

Palladium-Catalyzed Formylation: The 7-iodosancycline undergoes a palladium-catalyzed carbonylation reaction in the presence of a suitable ligand like Xantphos, followed by treatment with a reducing agent such as triethyl silane. This sequence yields the aldehyde intermediate, 7-formylsancycline.[4]

-

Reductive Amination and Salt Formation: The 7-formylsancycline is then condensed with N,O-dimethylhydroxylamine hydrochloride. The resulting intermediate is reduced using sodium cyanoborohydride. Finally, treatment with hydrochloric acid yields this compound.[4] The crude product can be purified through methods like column chromatography and crystallization to obtain the final crystalline solid.[10]

Mechanism of Action

Sarecycline exerts its therapeutic effect through a dual mechanism: direct antibacterial action against C. acnes and broader anti-inflammatory properties.[4][11]

Antibacterial Activity

Like other tetracyclines, sarecycline's primary antibacterial mechanism is the inhibition of bacterial protein synthesis.[8][11] It binds to the 30S subunit of the bacterial ribosome, specifically interacting with the 16S ribosomal RNA (rRNA).[12][13][14] This binding event physically blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of polypeptide chains and inhibiting bacterial growth.[11]

A distinguishing feature of sarecycline is its long C7 moiety.[8][15] This side chain extends into the mRNA binding channel of the ribosome, creating an additional interaction point that is believed to enhance its binding affinity and contribute to its potent activity against C. acnes.[13][15] Recent cryogenic electron microscopy studies of the C. acnes ribosome have revealed a unique two-site binding mechanism for sarecycline. Besides the canonical decoding center binding site, a second binding site was identified in the nascent peptide exit tunnel, a mechanism reminiscent of macrolide antibiotics.[16][17]

Anti-inflammatory Effects

Beyond its antimicrobial effects, sarecycline demonstrates anti-inflammatory properties, which are crucial for treating inflammatory acne.[11][18] It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[11] By suppressing these inflammatory mediators, sarecycline helps reduce the redness and swelling associated with inflammatory acne lesions.[11]

Pharmacokinetics

The pharmacokinetic profile of sarecycline has been well-characterized, supporting a once-daily dosing regimen.[19][20]

| Parameter | Value | Food/Co-administration Effect |

| Absorption | ||

| Time to Peak (Tmax) | 1.5 - 2.0 hours[19] | Delayed by ~0.53 hours with a high-fat, high-calorie meal.[19] |

| Cmax | Dose-dependent[12] | Decreased by 31% with a high-fat, high-calorie meal.[19] |

| AUC | Dose-dependent[12] | Decreased by 27% with a high-fat, high-calorie meal.[19] |

| Steady State | Reached by Day 7[19] | |

| Distribution | ||

| Protein Binding | 62.5% - 74.7% (in vitro)[19] | |

| Volume of Distribution (Vd) | 91.4 L - 97.0 L[19] | |

| Metabolism | ||

| Primary Site | Minimal (<15%) metabolism by human liver microsomes (in vitro).[19][21] | |

| Elimination | ||

| Elimination Half-life (t1/2) | 21 - 22 hours[19][21] | |

| Clearance (CL/F) | ~3 L/h[19][21] | |

| Excretion | (Following a single 100 mg oral dose)[19][21] | |

| Feces | 42.6% (14.9% as unchanged drug)[19][21] | |

| Urine | 44.1% (24.7% as unchanged drug)[19][21] |

Pharmacodynamics and Microbiological Profile

Sarecycline is distinguished by its narrow spectrum of activity, which is targeted against clinically relevant Gram-positive bacteria, particularly C. acnes, while showing significantly less activity against Gram-negative enteric bacteria commonly found in the human gut.[5][15][22] This targeted approach is a key aspect of its design, aiming to minimize the disruption of the normal intestinal microbiome and reduce the risk of gastrointestinal side effects.[21][23]

In Vitro Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for sarecycline and comparator tetracyclines against various bacteria.

| Organism | Sarecycline MIC | Doxycycline MIC | Minocycline MIC | Tetracycline MIC |

| Cutibacterium acnes (MIC₅₀) | 0.5 µg/mL[24] | 0.5 µg/mL[24] | 0.25 µg/mL[24] | 1 µg/mL[24] |

| Cutibacterium acnes (MIC₉₀) | 4 µg/mL[25] | |||

| Staphylococcus aureus (MRSA & MSSA, MIC₉₀) | 0.5 µg/mL[14] | 0.5 µg/mL[14] | ||

| Gram-negative enteric bacilli (MIC₅₀) | 32 µg/mL (16-fold less active)[14] | (16-fold more active)[14] | ||

| S. aureus with tet(K) resistance | 0.12 - 0.5 µg/mL[8][14] | 16 - 65 µg/mL[8][14] | ||

| S. aureus with tet(M) resistance | 8 µg/mL[25][26] | 64 µg/mL[25][26] |

Resistance Profile

A critical aspect of sarecycline's development was its low propensity for inducing bacterial resistance. In vitro studies have shown that C. acnes strains have a low spontaneous mutation frequency for developing resistance to sarecycline, on the order of 10⁻¹⁰ at 4 to 8 times the MIC.[12][13][25] This characteristic is crucial for long-term acne management and aligns with antibiotic stewardship principles.[6][27]

Clinical Development and Efficacy

Sarecycline's efficacy and safety were established in two large, identically designed Phase 3, randomized, double-blind, placebo-controlled clinical trials (SC1401 and SC1402).[15][28]

Experimental Protocol: Phase 3 Clinical Trials

-

Study Design: Two 12-week, multicenter, randomized, double-blind, placebo-controlled studies.[2][28]

-

Participants: A total of 2,002 subjects aged 9 years and older with moderate to severe non-nodular acne vulgaris.[2][15]

-

Intervention: Patients were randomized on a 1:1 basis to receive either a once-daily oral dose of sarecycline (1.5 mg/kg) or a placebo.[14]

-

Primary Endpoints:

-

Absolute change from baseline in inflammatory lesion count at week 12.

-

Percentage of subjects with an Investigator’s Global Assessment (IGA) score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline at week 12.

-

Clinical Efficacy Results

Sarecycline demonstrated statistically significant improvements in acne compared to placebo.

| Outcome | Timepoint | Sarecycline Group | Placebo Group | p-value |

| Mean % Reduction in Inflammatory Lesions [14] | Week 3 | -49.9% to -51.8% | -35.1% to -35.4% | <0.05 |

| Mean Reduction in Inflammatory Lesions [28] | Week 12 | ~15 fewer lesions | ~10 fewer lesions | <0.0001 |

| IGA Success ('Clear' or 'Almost Clear' + ≥2-grade improvement) [28] | Week 12 | 21.9% - 22.6% | 10.5% - 15.3% | <0.05 |

A post hoc analysis of these trials also confirmed sarecycline's efficacy in Hispanic patients, showing a 55% reduction in facial inflammatory lesions by week 12.[29] The drug was found to be effective for both facial and truncal (chest and back) acne.[5][15]

Regulatory Approval

Sarecycline was discovered by Paratek Pharmaceuticals and subsequently developed in partnership with other pharmaceutical companies.[4] On October 2, 2018, Almirall S.A. announced that the U.S. FDA had approved Seysara® (sarecycline) tablets for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris in patients 9 years of age and older.[2] In June 2020, the FDA approved an updated label for sarecycline, highlighting that C. acnes strains displayed a low propensity for developing resistance to the drug.[27]

References

- 1. Sarecycline: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. This compound for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthetic method and Drug interaction of Sarecycline_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sarecycline Demonstrates Clinical Effectiveness against Staphylococcal Infections and Inflammatory Dermatoses: Evidence for Improving Antibiotic Stewardship in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2019192614A1 - Process for making this compound - Google Patents [patents.google.com]

- 8. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Seysara (Sarecycline Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. skintherapyletter.com [skintherapyletter.com]

- 15. Sarecycline - Wikipedia [en.wikipedia.org]

- 16. Sarecycline inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sarecycline inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. formulationdiary.com [formulationdiary.com]

- 21. go.drugbank.com [go.drugbank.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Sarecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Microbiological Profile of Sarecycline, a Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 26. go.drugbank.com [go.drugbank.com]

- 27. dermatologytimes.com [dermatologytimes.com]

- 28. Sarecycline (Seysara) for the Treatment of Acne | AAFP [aafp.org]

- 29. mdpi.com [mdpi.com]

Sarecycline Hydrochloride's Effect on Microbial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarecycline is a third-generation, narrow-spectrum tetracycline-class antibiotic approved for the treatment of acne vulgaris.[1][2][3] Its efficacy stems from its targeted inhibition of bacterial protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning sarecycline's activity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Sarecycline distinguishes itself from earlier tetracyclines through a unique structural modification—a long C7 moiety—that enhances its interaction with the bacterial ribosome, leading to potent inhibition of translation and a lower propensity for resistance development.[1][3] Recent structural studies have further elucidated its binding dynamics, revealing a novel, dual-site interaction mechanism within the ribosome of Cutibacterium acnes, the primary bacterium implicated in acne pathogenesis.[4][5][6]

Mechanism of Action

Canonical Binding to the 30S Ribosomal Subunit

Like other tetracyclines, sarecycline's primary mechanism of action is the inhibition of microbial protein synthesis.[7] It achieves this by binding to the 30S subunit of the bacterial 70S ribosome.[1][2][8] This binding event occurs at the A site, sterically hindering the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[5][8] By preventing the incorporation of new amino acids into the growing polypeptide chain, sarecycline effectively halts protein elongation, leading to a bacteriostatic effect.[5][7]

The Unique Role of the C7 Moiety

Sarecycline's chemical structure is distinguished by a 7-[(methoxy-(methyl)-amino)-methyl]methyl] group at the C7 position, the longest and largest such modification in any tetracycline-class drug.[1][3] X-ray crystallography studies have revealed that this C7 extension projects into the mRNA channel of the ribosome.[1][9] This unique interaction is thought to interfere with the movement of mRNA through the channel and may also disrupt the codon-anticodon interaction at the A site.[1][3] This enhanced interaction contributes to a more stabilized binding of sarecycline to the ribosome, making it a more potent translational inhibitor compared to some other tetracyclines.[1][2]

Dual-Site Inhibition in Cutibacterium acnes

Recent cryogenic electron microscopy (cryo-EM) studies on the C. acnes 70S ribosome have revealed a second binding site for sarecycline.[4][5][6] In addition to the canonical A site on the 30S subunit, sarecycline has been observed to bind within the nascent peptide exit tunnel (NPET) of the 50S subunit, a mechanism reminiscent of macrolide antibiotics.[5][6] This dual-site binding in a key pathogenic bacterium may contribute to its targeted efficacy.

The following diagram illustrates the mechanism of sarecycline's inhibitory action on the bacterial ribosome.

Caption: Sarecycline's dual-inhibition mechanism on the bacterial ribosome.

Quantitative Data on Sarecycline's Efficacy

The inhibitory activity of sarecycline has been quantified through various in vitro studies, primarily by determining the Minimum Inhibitory Concentration (MIC) against different bacterial species and by measuring the direct inhibition of protein synthesis.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Sarecycline has demonstrated a narrow spectrum of activity, with high potency against Gram-positive bacteria, particularly C. acnes, and significantly less activity against many Gram-negative enteric bacteria.[1][10]

Table 1: MIC Values of Sarecycline and Comparator Tetracyclines Against Various Bacterial Species

| Bacterial Species | Sarecycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Reference(s) |

| Cutibacterium acnes (MIC50/MIC90) | 0.5 / 4 | - | - | [1] |

| Staphylococcus aureus (MSSA, MIC90) | 0.5 | - | - | [11] |

| Staphylococcus aureus (MRSA, MIC90) | 0.5 | - | - | [11] |

| Staphylococcus epidermidis (MRSE, MIC90) | 2 | - | - | [1] |

| Escherichia coli (MIC50) | 16 | 2 | 1 | [1][10] |

| Enterobacter cloacae (MIC50) | 32 | 2 | 1 | [10] |

| Klebsiella pneumoniae (MIC50) | >64 | - | - | [10] |

Inhibition of Microbial Protein Synthesis

Direct measurement of protein synthesis inhibition confirms sarecycline's mechanism of action. These assays typically measure the incorporation of radiolabeled amino acids into newly synthesized proteins in the presence of the antibiotic.

Table 2: Inhibition of Protein Synthesis in S. aureus by Sarecycline

| Sarecycline Concentration (multiple of MIC) | Maximum Inhibition of Protein Synthesis (%) |

| 0.25x MIC | Concentration-dependent |

| 8x MIC | ~80% |

Data sourced from references[1][10].

Table 3: Half Maximal Inhibitory Concentration (IC50) for Protein Synthesis in E. coli

| Compound | IC50 (µM) |

| Sarecycline | 8.3 ± 0.18 |

| Doxycycline | 4.7 ± 0.48 |

| Minocycline | 2.4 ± 0.22 |

Unpublished data on file with Almirall, as cited in reference[9].

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol Overview:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of sarecycline hydrochloride is prepared in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial strains are cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate atmospheric conditions and temperatures (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

The following diagram outlines the workflow for a typical broth microdilution MIC assay.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the effect of an antibiotic on protein synthesis by measuring the incorporation of a radiolabeled amino acid.

Protocol Overview:

-

Bacterial Culture: A mid-logarithmic phase culture of the test organism (e.g., S. aureus) is prepared.

-

Antibiotic Exposure: The bacterial culture is incubated with various concentrations of sarecycline (typically multiples of its MIC) for a short period.

-

Radiolabeling: A radiolabeled amino acid (e.g., 3H-leucine or 35S-methionine) is added to the cultures.

-

Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized proteins.

-

Precipitation: The reaction is stopped, and macromolecules (including proteins) are precipitated using an agent like trichloroacetic acid (TCA).

-

Quantification: The amount of radioactivity in the precipitated protein is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in treated samples to that in untreated controls.

Ribosome Binding and Structural Analysis

The precise interaction of sarecycline with the ribosome is determined using high-resolution structural biology techniques.

X-ray Crystallography:

-

Complex Formation: 70S ribosomes are co-crystallized with sarecycline, mRNA, and tRNA analogs.

-

Crystallization: Crystals of the ribosome-sarecycline complex are grown.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and diffraction data are collected.

-

Structure Determination: The diffraction patterns are used to calculate an electron density map, from which the atomic structure of the complex is modeled.

Cryogenic Electron Microscopy (Cryo-EM):

-

Sample Preparation: A solution containing the ribosome-sarecycline complex is applied to a grid and rapidly frozen in liquid ethane to create a vitrified ice layer.

-

Imaging: The frozen grid is imaged in a transmission electron microscope, capturing thousands of images of individual ribosome particles in different orientations.

-

Image Processing: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-sarecycline complex.

The following diagram illustrates the logical relationship between sarecycline's structure and its targeted activity.

Caption: The relationship between sarecycline's structure and its biological activity.

Conclusion

This compound represents a significant advancement in tetracycline antibiotic development. Its targeted inhibition of microbial protein synthesis is amplified by a unique C7 moiety that enhances its binding affinity and interaction with the bacterial ribosome. The discovery of a dual-site binding mechanism in C. acnes provides further insight into its potent and narrow-spectrum activity. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique properties of this third-generation tetracycline.

References

- 1. Microbiological Profile of Sarecycline, a Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. 4.4. Primer Extension Inhibition Assay (Toeprinting) [bio-protocol.org]

- 6. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]

- 7. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 8. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

Methodological & Application

Sarecycline Hydrochloride: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols for evaluating the biological activity of sarecycline hydrochloride. Sarecycline is a narrow-spectrum tetracycline-class antibiotic with both antimicrobial and anti-inflammatory properties. The following protocols are intended to guide researchers in the consistent and accurate assessment of sarecycline's efficacy and mechanism of action in a laboratory setting.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay